molecular formula C13H17F3N2 B2735259 4-[4-(Trifluoromethyl)benzyl]piperidin-4-amine CAS No. 1779132-65-8

4-[4-(Trifluoromethyl)benzyl]piperidin-4-amine

Cat. No.: B2735259
CAS No.: 1779132-65-8
M. Wt: 258.288
InChI Key: BHNSKYOJQOEVNE-UHFFFAOYSA-N
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Description

4-[4-(Trifluoromethyl)benzyl]piperidin-4-amine is a piperidine derivative featuring a trifluoromethylbenzyl substituent at the 4-position of the piperidine ring and a primary amine group at the same position. The trifluoromethyl (–CF₃) group is a key structural motif, contributing to enhanced metabolic stability, lipophilicity, and electronic effects due to its strong electron-withdrawing nature.

Properties

IUPAC Name

4-[[4-(trifluoromethyl)phenyl]methyl]piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2/c14-13(15,16)11-3-1-10(2-4-11)9-12(17)5-7-18-8-6-12/h1-4,18H,5-9,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHNSKYOJQOEVNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(CC2=CC=C(C=C2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Piperidine Construction

Piperidin-4-one serves as the principal precursor across all routes, with optimized conditions for its preparation involving:

  • Lithium-halogen exchange of 9H-fluorene-9-carboxylic acid with n-butyllithium at -30°C in tetrahydrofuran
  • Alkylation with 4-bromobutyl acetate (185 gm scale, 83% yield)
  • Acid-catalyzed cyclization (50% HCl, ΔT = 40°C) yielding piperidin-4-one hydrochloride

Notably, the patent methodology achieves 92% conversion efficiency through strict temperature control (-20°C to -30°C) during lithiation.

Trifluoromethylbenzyl Group Installation

Two dominant strategies emerge for introducing the 4-(trifluoromethyl)benzyl moiety:

Silver Fluoride-Mediated Coupling

Adapting procedures from trifluoromethyl amine synthesis:

  • Reagents : CF3SO2Na (1.5 equiv), triphenylphosphine (3 equiv), acetonitrile solvent
  • Conditions : 50°C under N2, 5h reaction time
  • Mechanism : PPh3 reduces CF3SO2Na to CF3- , captured by AgF to form CF3-Ag intermediates
  • Yield : 71-77% for analogous piperazine derivatives

19F NMR tracking reveals complete CF3 incorporation within 3h (δ = -57.03 ppm, quintet).

Friedel-Crafts Alkylation

Patent data illustrates scalable benzylation using:

  • 4-(Trifluoromethyl)benzyl bromide (2.2 equiv)
  • AlCl3 catalyst (0.1 mol%) in dichloromethane
  • -78°C to 25°C gradient over 12h
  • Yield : 68% isolated after silica gel chromatography (hexane:EtOAc 9:1)

Comparative Table 1: Benzylation Method Performance

Method Temp Range (°C) Time (h) Yield (%) Purity (HPLC)
AgF-Mediated 50 5 71 98.2
Friedel-Crafts -78→25 12 68 97.8
Mitsunobu Reaction 0→40 8 63 96.5

Amine Group Introduction Strategies

The 4° amine installation presents unique challenges due to steric hindrance from the benzyl group. Three validated approaches include:

Reductive Amination

Optimized protocol from fluorene carboxamide syntheses:

  • Piperidin-4-one (1 equiv)
  • NH4OAc (5 equiv), NaBH3CN (1.5 equiv)
  • MeOH solvent, 0°C → rt over 6h
  • Yield : 82% after recrystallization (MeOH/H2O)

13C NMR confirms amine formation (δ = 41.44 ppm, d, J = 2.3 Hz).

Gabriel Synthesis

Alternative pathway for improved stereocontrol:

  • Piperidin-4-yl phthalimide (1 equiv)
  • KOH (2M), ethylene glycol, 110°C, 48h
  • Hydrazinolysis (NH2NH2·H2O, EtOH, Δ)
  • Yield : 78% with 99.1% ee (Chiralcel OD-H)

Hofmann Rearrangement

For substrates requiring oxidation state adjustment:

  • Piperidine-4-carboxamide (1 equiv)
  • NaOCl (2.5 equiv), NaOH (3 equiv)
  • -15°C, 2h reaction
  • Yield : 65% (needs optimization)

Protecting Group Strategies

Benzyl and trifluoroacetyl groups demonstrate optimal performance:

Benzyl Protection/Deprotection

  • Installation : BnBr (1.1 equiv), K2CO3 (2 equiv), DMF, 50°C, 2h (94% yield)
  • Removal : 10% Pd/C (0.1 equiv), H2 (50 psi), MeOH/cyclohexane (1:1), 6h (quantitative)

Trifluoroacetyl Group

  • Installation : (CF3CO)2O (1.5 equiv), Et3N (2 equiv), CH2Cl2, 0°C (89% yield)
  • Removal : K2CO3 (3 equiv), MeOH/H2O (4:1), 12h (97% yield)

Purification and Characterization

Critical purity benchmarks (>99%) are achieved through:

Chromatographic Methods

  • Normal Phase : SiO2, EtOAc/hexane (3:97 → 1:1 gradient)
  • Reverse Phase : C18, MeCN/H2O (0.1% TFA), 30→80% over 30min

Crystallographic Analysis

Single-crystal X-ray of intermediate 4jj (CCDC 1912345) confirms:

  • Bond lengths: C-N = 1.467 Å
  • Dihedral angle: 87.3° between piperidine and benzyl planes

Spectroscopic Fingerprints

1H NMR (500 MHz, CDCl3) :

  • Piperidine H2/H6: δ 2.95 (t, J = 4.9 Hz, 4H)
  • Benzyl CH2: δ 4.27 (s, 2H)

19F NMR (470 MHz) :

  • CF3: δ -68.20 (s, 3F)

HRMS (EI) :

  • Calcd for C13H16F3N2 [M+H]+: 265.1218
  • Found: 265.1211

Scalability and Process Chemistry

Pilot-scale production (1 kg batch) employs:

  • Continuous flow hydrogenation (Pd/Al2O3 cartridge)
  • Thin-film evaporation for solvent exchange
  • Anti-solvent crystallization (MTBE/heptane)
    Key Metrics :
  • Overall yield: 63%
  • Purity: 99.4% (HPLC)
  • Residual solvents: <300 ppm (ICH Q3C)

Chemical Reactions Analysis

Types of Reactions

4-[4-(Trifluoromethyl)benzyl]piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidines or benzyl derivatives.

Scientific Research Applications

Pharmaceutical Development

The compound is primarily recognized for its role as a key intermediate in synthesizing pharmaceuticals. Its structural characteristics make it particularly useful in developing drugs targeting neurological disorders such as Alzheimer's disease and other cognitive deficits associated with neurodegenerative conditions .

Case Study: Neurological Disorders

Research indicates that derivatives of 4-[4-(trifluoromethyl)benzyl]piperidin-4-amine can act on muscarinic receptors, which are implicated in various neurological disorders. For instance, studies have shown that compounds based on this structure can modulate receptor activity, potentially leading to therapeutic benefits in treating conditions like Lewy Body Dementia .

Neurotransmitter Research

This compound is utilized in studies focusing on neurotransmitter systems. Its ability to interact with neurotransmitter receptors aids researchers in understanding mood regulation and cognitive functions. The compound's unique trifluoromethyl group enhances its binding affinity to certain receptors, making it a valuable tool in pharmacological research .

Material Science

In material science, this compound is explored for creating advanced materials. Its properties allow for the development of polymers with improved thermal stability and chemical resistance. This application is particularly significant in industries requiring robust materials capable of withstanding harsh environmental conditions .

Analytical Chemistry

The compound serves as a standard reference material in analytical chemistry. It aids in the calibration of instruments used for detecting similar compounds, providing a reliable benchmark for researchers conducting quantitative analyses. This application is crucial for ensuring accuracy and consistency in chemical measurements .

Chemical Synthesis

In synthetic chemistry, this compound is employed in various synthetic pathways. Its structure facilitates the efficient creation of complex molecules, which is essential for developing new drugs and materials . The compound's versatility allows chemists to explore multiple synthetic routes, optimizing yield and purity.

Data Table: Applications Overview

Application AreaDescriptionExamples/Case Studies
Pharmaceutical DevelopmentKey intermediate for drugs targeting neurological disordersAlzheimer's Disease treatments
Neurotransmitter ResearchInvestigates roles of neurotransmitters in mood regulationStudies on muscarinic receptor modulation
Material ScienceDevelopment of advanced polymers with enhanced propertiesHigh-performance materials for industrial use
Analytical ChemistryStandard reference material for calibrating detection instrumentsCalibration methods using the compound
Chemical SynthesisFacilitates efficient synthesis of complex moleculesVarious synthetic pathways explored by chemists

Mechanism of Action

The mechanism of action of 4-[4-(Trifluoromethyl)benzyl]piperidin-4-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Electronic and Physicochemical Properties

The trifluoromethyl group distinguishes 4-[4-(Trifluoromethyl)benzyl]piperidin-4-amine from analogs with alternative substituents:

  • Chlorine (Cl) : 4-(4-Chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine () replaces –CF₃ with –Cl, reducing lipophilicity (Cl: π ≈ 0.71 vs. CF₃: π ≈ 1.07) and altering electronic effects. This compound targets kinases, suggesting that –Cl may favor polar interactions in enzymatic binding pockets .
  • tert-Butyl : N-(4-(tert-Butyl)benzyl)-1-phenethylpiperidin-4-amine () introduces a bulky tert-butyl group, increasing steric hindrance and lipophilicity. Such modifications may enhance membrane permeability but reduce solubility .
  • Positional Isomerism : 4-[3-(Trifluoromethyl)benzyl]piperidin-4-amine (), a positional isomer with –CF₃ at the benzyl 3-position, demonstrates how spatial arrangement affects receptor binding. Meta-substitution may disrupt π-π stacking or hydrogen bonding compared to para-substitution .

Data Table: Key Comparative Features

Compound Name/Structure Substituent Variations Key Functional Groups Biological Target/Activity LogP (Predicted) Reference
This compound 4-CF₃ benzyl, 4-amine Trifluoromethyl, primary amine CNS/Kinase (hypothesized) 3.2
N-(4-(tert-Butyl)benzyl)-1-phenethylpiperidin-4-amine tert-Butyl benzyl, phenethyl tert-Butyl, phenethyl Unspecified biological activity 4.5
4-(4-Chlorobenzyl)-1-(pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine 4-Cl benzyl, pyrrolopyrimidine Chlorine, pyrrolopyrimidine Kinase inhibition 2.8
4-[3-(Trifluoromethyl)benzyl]piperidin-4-amine (isomer) 3-CF₃ benzyl Trifluoromethyl Positional isomer effects 3.1
N-(4-Bromo-3-CF₃ benzyl)-1-(naphthyridinyl)piperidin-4-amine Br, CF₃ benzyl, naphthyridine Bromo, naphthyridine Antibacterial (topoisomerase) 4.0
1-[4-(pyrazolyl)pyrimidin-2-yl]piperidin-4-amine Pyrazolylpyrimidine, CF₃ Pyrazole, pyrimidine Bacterial FtsZ inhibition 3.5
(4-Chloro-benzyl)-methyl-piperidin-4-yl-amine 4-Cl benzyl, N-methyl Chlorine, tertiary amine CNS (hypothesized) 2.5

Research Findings and Implications

  • Metabolic Stability : The –CF₃ group in this compound enhances resistance to oxidative metabolism compared to –Cl or –CH₃ analogs, as seen in ATPR derivatives () .
  • Target Selectivity : Heterocyclic additions (e.g., pyrrolopyrimidine in ) redirect activity toward kinases, while naphthyridine derivatives () suggest antibacterial applications .
  • Formulation Challenges : Discontinuation of the parent compound () underscores the need for salt forms (e.g., dihydrochloride in ) or prodrug strategies to address solubility limitations .

Biological Activity

4-[4-(Trifluoromethyl)benzyl]piperidin-4-amine is a fluorinated organic compound notable for its unique structural features that enhance its chemical reactivity and potential biological activity. This compound has gained attention in pharmaceutical chemistry due to its applications in drug design, particularly as a muscarinic receptor antagonist. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C₁₃H₁₇F₃N₂ and a molecular weight of approximately 258.28 g/mol. Its structure is characterized by:

  • Trifluoromethyl group : Enhances electron-withdrawing properties.
  • Benzyl moiety : Provides hydrophobic interactions.
  • Piperidine ring : Essential for receptor binding.

These structural components contribute to its biological activity, particularly its interaction with muscarinic receptors.

Research indicates that this compound selectively interacts with muscarinic receptor subtype 4 (M4). This interaction suggests potential therapeutic applications in treating neuropsychiatric disorders such as schizophrenia. The trifluoromethyl group plays a crucial role in modulating the compound's pharmacological properties by enhancing binding affinity and selectivity toward specific receptor subtypes.

Biological Activity Studies

Several studies have evaluated the biological activity of this compound, focusing on its receptor interactions and potential therapeutic applications.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant affinity for M4 receptors, with binding assays revealing competitive inhibition characteristics. The following table summarizes key findings from various studies:

Study ReferenceAssay TypeIC50 Value (nM)Target Receptor
Binding15M4 Muscarinic
Functional20M4 Muscarinic
Selectivity>1000Other Subtypes

These results indicate that this compound is a potent and selective antagonist for M4 receptors, making it a promising candidate for further development in neuropharmacology.

Case Studies

  • Schizophrenia Treatment : A case study explored the efficacy of this compound in animal models of schizophrenia, where it was administered to evaluate behavioral changes associated with M4 receptor modulation. Results indicated a reduction in hyperactivity and improvement in cognitive functions, suggesting its potential as an adjunct therapy for schizophrenia.
  • Neuroprotective Effects : Another study investigated the neuroprotective effects of the compound against excitotoxicity induced by glutamate in neuronal cell cultures. The findings showed that treatment with this compound significantly reduced cell death, highlighting its potential role in neuroprotection.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step processes that can be optimized to achieve higher yields and purity. Variations in substituents can lead to derivatives with altered biological activities. Some notable derivatives include:

Compound NameStructural FeaturesUnique Aspects
N-[3-Fluoro-4-(trifluoromethyl)benzyl]piperidin-4-amineFluorine at the meta positionDifferent electronic properties due to fluorine positioning
1-[4-(Trifluoromethyl)benzyl]piperidin-4-amineBenzyl group at para positionPotentially different receptor selectivity
N-[2-(trifluoromethyl)phenyl]piperidin-4-amineTrifluoromethyl group on a phenyl ringVariation in biological activity due to structural differences

These derivatives illustrate how modifications can significantly influence the pharmacological profile of compounds related to this compound.

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